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Compound of Interest

Compound Name: Ketodoxapram, (R)-

Cat. No.: B605245

(R)-Ketodoxapram, the dextrorotatory enantiomer of the respiratory stimulant doxapram,
demonstrates a significant and selective inhibitory effect on specific members of the two-pore
domain potassium (K2P) channel family. This guide provides a comprehensive comparison of
the selectivity profile of (R)-Ketodoxapram against various K2P channels, supported by
experimental data and detailed methodologies for researchers, scientists, and drug
development professionals.

Introduction to (R)-Ketodoxapram and K2P
Channels

K2P channels are a diverse family of potassium channels that play a crucial role in setting the
resting membrane potential and regulating cellular excitability in a wide range of tissues. Their
dysfunction has been implicated in various pathological conditions, making them attractive
therapeutic targets. Doxapram, a racemic mixture, is known to modulate K2P channels,
particularly the acid-sensitive TASK (TWIK-related acid-sensitive K+) subfamily. Recent studies
have elucidated that the pharmacological activity of doxapram is stereoselective, with the (R)-
and (S)-enantiomers exhibiting distinct potency and efficacy. This guide focuses on the
selectivity of (R)-Ketodoxapram, also referred to in literature as the (+)-enantiomer or GAL-054.

Selectivity Profile of (R)-Ketodoxapram

Experimental evidence from electrophysiological studies has revealed that (R)-Ketodoxapram
is a potent inhibitor of TASK-1 (KCNK3) and TASK-3 (KCNK?9) channels. In contrast, its
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counterpart, (S)-Ketodoxapram (the (-)-enantiomer or GAL-053), shows markedly reduced
activity.

Comparative Inhibitory Activity on TASK Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of racemic
doxapram and its individual enantiomers on human TASK-1 and TASK-3 channels.

Compound hTASK-1 IC50 (pM) hTASK-3 IC50 (pM)
Racemic Doxapram 1.9+0.3 21+04
(R)-Ketodoxapram (GAL-054) 0.8+0.1 1.1+0.2
(S)-Ketodoxapram (GAL-053) > 100 > 100

Data sourced from whole-cell patch clamp electrophysiology on tsA201 cells expressing human
TASK-1 or TASK-3 channels.[1][2]

These data clearly indicate that the inhibitory activity of doxapram on TASK channels is
primarily attributed to the (R)-enantiomer. (R)-Ketodoxapram is approximately 2.4-fold more
potent than the racemic mixture on hTASK-1 and 1.9-fold more potent on hTASK-3. The (S)-
enantiomer is largely inactive at concentrations up to 100 uM.

Information regarding the selectivity profile of (R)-Ketodoxapram against other K2P channel
subfamilies, including TREK, TWIK, TALK, and THIK, is not extensively available in the current
body of scientific literature. Further comprehensive screening is required to fully elucidate its
broader selectivity across the entire K2P channel family.

Experimental Protocols

The quantitative data presented in this guide were obtained using the following key
experimental methodology:

Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the inhibitory potency (IC50) of (R)-Ketodoxapram on specific human
K2P channels.
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Cell Line: tsA201 cells, a derivative of the HEK293 cell line.

Transfection: Cells were transiently transfected with plasmids containing the cDNA for the
human K2P channel of interest (e.g., hTASK-1 or hTASK-3). A fluorescent reporter protein (e.g.,
GFP) was co-transfected to identify successfully transfected cells.

Electrophysiological Recordings:

o Configuration: Whole-cell patch clamp configuration was used to record macroscopic
currents.

o Electrodes: Borosilicate glass pipettes with a resistance of 3-5 MQ were filled with an
intracellular solution.

e Solutions:

o Intracellular Solution (in mM): 130 KCI, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2
with KOH.

o Extracellular Solution (in mM): 140 KCI, 10 HEPES, 2 CaCl2, 1 MgCI2, adjusted to pH 7.4
with KOH. High potassium in the extracellular solution sets the reversal potential for
potassium near 0 mV, allowing for the recording of outward currents at positive potentials.

» Voltage Protocol: Cells were held at a holding potential of -80 mV. Currents were elicited by a
series of voltage steps or ramps to positive potentials (e.g., +40 mV) to measure the outward
K+ current.

e Drug Application: (R)-Ketodoxapram and other test compounds were dissolved in the
extracellular solution and applied to the cells via a perfusion system. The effect of the
compound was measured as the percentage of inhibition of the control current.

o Data Analysis: Concentration-response curves were generated by plotting the percentage of
current inhibition against the logarithm of the compound concentration. The IC50 values
were determined by fitting the data to a Hill equation.[1][2]

Signaling Pathway and Experimental Workflow
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The following diagrams illustrate the mechanism of action of (R)-Ketodoxapram on TASK

channels and the experimental workflow for determining its selectivity.
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Mechanism of (R)-Ketodoxapram on TASK channels.

Experimental Workflow for Selectivity Profiling
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Workflow for determining K2P channel modulator selectivity.

Conclusion

(R)-Ketodoxapram is a potent and selective inhibitor of the K2P channels TASK-1 and TASK-3.
Its activity resides predominantly in the (R)-enantiomer, with the (S)-enantiomer being largely
inactive. This stereoselectivity highlights the specific nature of the interaction between the
molecule and the channel. While its effects on the TASK subfamily are well-characterized, a
comprehensive understanding of its selectivity profile across the entire K2P channel family
awaits further investigation. The experimental protocols and data presented herein provide a
valuable resource for researchers in the field of ion channel pharmacology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [(R)-Ketodoxapram: A Comparative Analysis of its
Selectivity Profile Against K2P Channels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605245#selectivity-profile-of-r-ketodoxapram-
against-other-k2p-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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